molecular formula C23H37N5O6 B1530149 Boc-Val-Cit-PABA CAS No. 870487-09-5

Boc-Val-Cit-PABA

Cat. No.: B1530149
CAS No.: 870487-09-5
M. Wt: 479.6 g/mol
InChI Key: VYCVAPFXSOAOCL-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Val-Cit-PABA is a chemical compound that plays a significant role in the field of bioconjugation and drug delivery systems. It is commonly used as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to target cells, such as cancer cells, thereby minimizing systemic toxicity.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Boc-Val-Cit-PABA acts as a bridge between the antibody and the cytotoxic drug in ADCs . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through covalent bonding .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely determined by the specific ADC it is part of. It influences cell function by enabling the targeted delivery of cytotoxic drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by facilitating the binding interactions between the antibody and the cytotoxic drug in ADCs . This can result in enzyme inhibition or activation, and changes in gene expression depending on the specific drug used .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the stability and degradation of the ADC it is part of . Long-term effects on cellular function observed in in vitro or in vivo studies would also be dependent on the specific ADC .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models, largely due to the cytotoxic drug it is linked to in the ADC . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the ADC it is part of . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the ADC . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by the ADC it is part of . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity or function at these locations would be dependent on the specific ADC .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Cit-PABA typically involves the following steps:

  • Protection of Valine: The amino group of valine is protected using a Boc (tert-butoxycarbonyl) group to form Boc-Valine.

  • Coupling with Citrulline: Boc-Valine is then coupled with citrulline using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (Diisopropylethylamine).

  • Attachment of PABA: The resulting Boc-Val-Cit is further reacted with para-aminobenzoic acid (PABA) to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Boc-Val-Cit-PABA undergoes several types of chemical reactions, including:

  • Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.

  • Hydrolysis: The ester bond between citrulline and PABA can be hydrolyzed under acidic or basic conditions.

  • Coupling Reactions: The free amino group can be used to couple with other molecules, such as drugs or antibodies, using standard peptide coupling reagents.

Common Reagents and Conditions:

  • Deprotection: TFA, dichloromethane (DCM)

  • Hydrolysis: HCl or NaOH, water

  • Coupling Reactions: HBTU, DCC, DIPEA, DMF (Dimethylformamide)

Major Products Formed:

  • Deprotection: Val-Cit-PABA

  • Hydrolysis: Citrulline and PABA

  • Coupling Reactions: ADCs or other bioconjugates

Scientific Research Applications

Boc-Val-Cit-PABA is extensively used in scientific research, particularly in the development of ADCs for cancer therapy. Its role as a linker allows for the targeted delivery of cytotoxic drugs to cancer cells, improving the therapeutic index and reducing side effects. Additionally, it is used in the study of enzyme-substrate interactions and the design of novel drug delivery systems.

Comparison with Similar Compounds

  • Val-Cit-PABC

  • mc-Val-Cit-PABA

  • Val-Cit-MMAE (Monomethyl Auristatin E)

  • mc-Val-Cit-MMAE

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCVAPFXSOAOCL-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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